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molecular formula C8H8N2O3 B8695128 Methyl 6-formamidopicolinate

Methyl 6-formamidopicolinate

Cat. No. B8695128
M. Wt: 180.16 g/mol
InChI Key: LPMIVIOTPQVDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04395411

Procedure details

A mixture of formic acid (559.3 g.) and acetic anhydride (1033.4 g.) was stirred for 30 minutes at 40° to 50° C. and thereto was added methyl 6-amino-2-pyridinecarboxylate (616 g.) at 40° C., and then the mixture was stirred for 1 hour at 80° C. After the removal of the solvent from the reaction mixture, the residue was dissolved in a mixture of benzene and n-hexane and then filtered. Thus obtained precipitates were recrystallized from benzene (2 l.) to give methyl 6-formamido-2-pyridinecarboxylate (647.8 g.), mp. 134° to 136° C.
Quantity
616 g
Type
reactant
Reaction Step One
Quantity
1033.4 g
Type
reactant
Reaction Step Two
Quantity
559.3 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])C.[NH2:8][C:9]1[N:14]=[C:13]([C:15]([O:17][CH3:18])=[O:16])[CH:12]=[CH:11][CH:10]=1>C(O)=O>[CH:1]([NH:8][C:9]1[N:14]=[C:13]([C:15]([O:17][CH3:18])=[O:16])[CH:12]=[CH:11][CH:10]=1)=[O:3]

Inputs

Step One
Name
Quantity
616 g
Type
reactant
Smiles
NC1=CC=CC(=N1)C(=O)OC
Step Two
Name
Quantity
1033.4 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
559.3 g
Type
solvent
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 30 minutes at 40° to 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at 80° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the removal of the solvent from the reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a mixture of benzene and n-hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Thus obtained
CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
were recrystallized from benzene (2 l.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)NC1=CC=CC(=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 647.8 g
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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